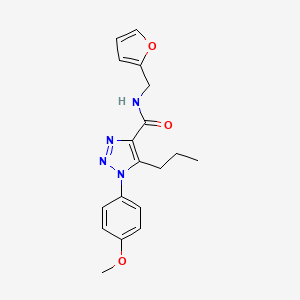
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a triazole ring integrated with a furan moiety and a propyl group , along with a carboxamide functional group . The structural characteristics contribute to its unique chemical behavior and biological interactions.
Biological Activities
Research indicates that triazole derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Triazoles are known for their antifungal properties. Studies have shown that compounds with similar structures can inhibit the growth of various fungi, including Candida species .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties by inhibiting neuroinflammation and oxidative stress in neuronal cell lines. For example, compounds similar to this compound showed significant neuroprotective effects against Aβ-induced toxicity in SH-SY5Y cells .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes. For instance, studies on related triazole derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease treatment .
Synthesis Methods
The synthesis of this compound can be achieved through various methods that allow for structural modifications to enhance biological activity. Common methods include:
- Click Chemistry : Utilizing azides and alkynes to form the triazole ring.
- Condensation Reactions : Combining furan derivatives with substituted phenyl groups in the presence of suitable catalysts.
Case Studies
- Neuroprotective Study :
- Antifungal Activity :
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 1-(4-Methoxyphenyl)-5-methyltriazole | Structure | Contains methoxy group | Enhanced solubility and antifungal activity |
| 1-(Furfuryl)-5-propyltriazole | Structure | Furan ring substitution | Potentially higher biological activity |
| 4-(Trifluoromethyl)phenyltriazole | Structure | Electron-withdrawing group | Improved anticancer activity |
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-3-5-16-17(18(23)19-12-15-6-4-11-25-15)20-21-22(16)13-7-9-14(24-2)10-8-13/h4,6-11H,3,5,12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCKVIQCYZUDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














